REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[CH:5][C:4](B(O)O)=[CH:3]1.C(=O)([O-])[O-].[K+].[K+].[Br:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21](Br)[N:20]=1>C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Fe]>[Br:18][C:19]1[N:20]=[C:21]([C:4]2[CH:5]=[CH:6][C:7](=[O:8])[N:2]([CH3:1])[CH:3]=2)[CH:22]=[CH:23][CH:24]=1 |f:1.2.3,5.6.7.8,^1:30,31,32,33,34,48,49,50,51,52|
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
CN1C=C(C=CC1=O)B(O)O
|
Name
|
|
Quantity
|
217 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
19 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe]
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
CUSTOM
|
Details
|
purged with argon (5×)
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
Degassed dimethylformamide (3.6 mL) was added to the
|
Type
|
ADDITION
|
Details
|
vial containing 2,6-dibromopyridine
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Type
|
ADDITION
|
Details
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containing the remainder of the reactants
|
Type
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TEMPERATURE
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Details
|
cooled to room temperature
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was purified via silica gel chromatography (0-5% methanol in ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=N1)C1=CN(C(C=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |